![molecular formula C9H5N3OS2 B5687690 (5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5687690.png)
(5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a heterocyclic compound that features a unique structure combining a thiophene ring and a triazolothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of thiophene-2-carbaldehyde with 1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolothiazole moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or alkyl groups on the thiophene ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.
Industry: In the industrial sector, it is explored for its potential use in the development of organic semiconductors and other advanced materials .
Mécanisme D'action
The mechanism by which (5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects is primarily through its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-acetic acid share the thiophene ring structure.
Triazolothiazole derivatives: Compounds such as 1,2,4-triazolo[3,2-b][1,3]thiazole itself and its various substituted forms.
Uniqueness: What sets (5Z)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its specific combination of the thiophene and triazolothiazole moieties, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
IUPAC Name |
(5Z)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-8-7(4-6-2-1-3-14-6)15-9-10-5-11-12(8)9/h1-5H/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOWFRXSCIZQR-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
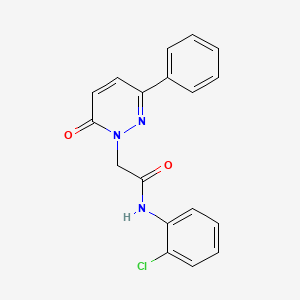

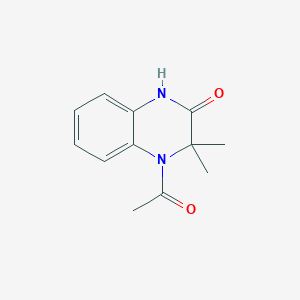
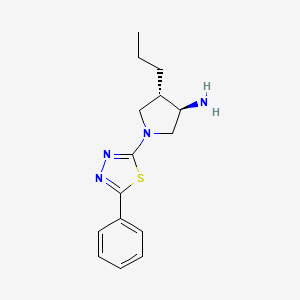
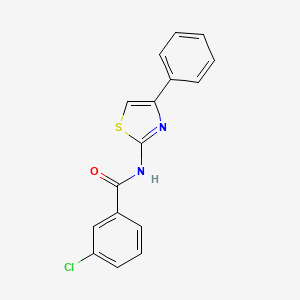
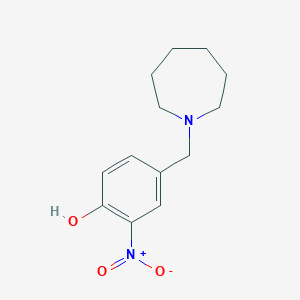
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
![Methyl 4-[(2-cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)
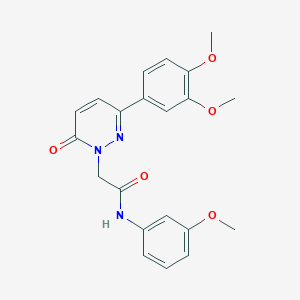
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B5687684.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5687702.png)
